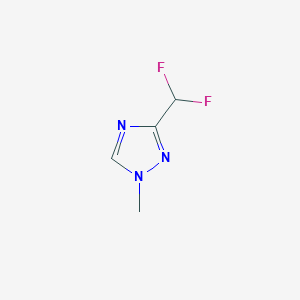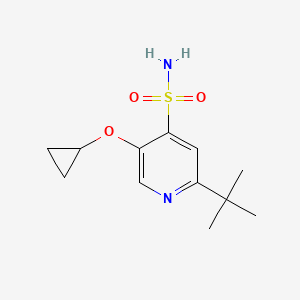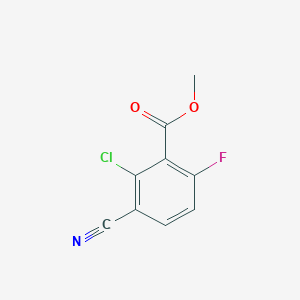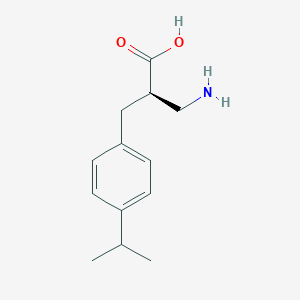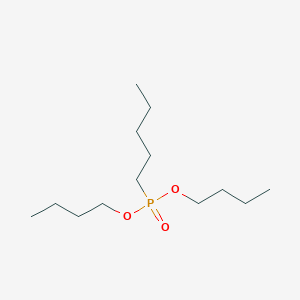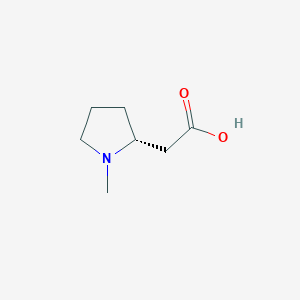
(R)-2-(1-Methylpyrrolidin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Methylpyrrolidin-2-yl)acetic acid is a chiral compound with a pyrrolidine ring substituted at the second position by a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1-Methylpyrrolidin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-Methylpyrrolidine.
Alkylation: The ®-1-Methylpyrrolidine is then alkylated using a suitable alkylating agent, such as bromoacetic acid, under basic conditions to introduce the acetic acid moiety.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-2-(1-Methylpyrrolidin-2-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .
Types of Reactions:
Oxidation: ®-2-(1-Methylpyrrolidin-2-yl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-(1-Methylpyrrolidin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(1-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid: The enantiomer of the compound, differing in its chiral configuration.
2-(1-Methylpyrrolidin-2-yl)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid.
2-(1-Methylpyrrolidin-2-yl)butanoic acid: Another analog with a butanoic acid moiety.
Uniqueness: ®-2-(1-Methylpyrrolidin-2-yl)acetic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other analogs. This uniqueness makes it valuable for studying chiral effects in biological systems and for developing enantioselective synthesis methods .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
WQGHBXNTZFIOSX-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CC(=O)O |
Canonical SMILES |
CN1CCCC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)
![10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B12958229.png)
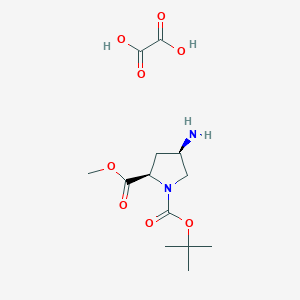
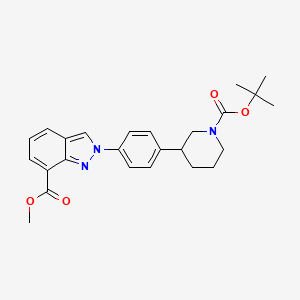
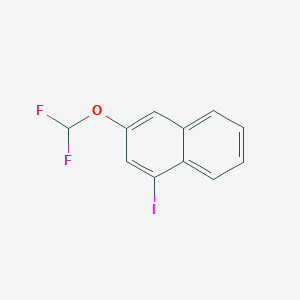
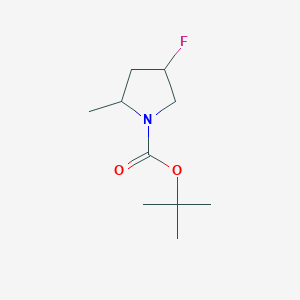
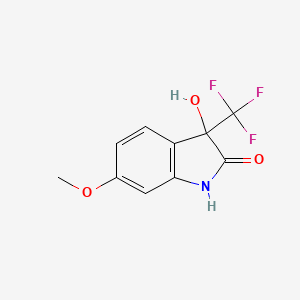
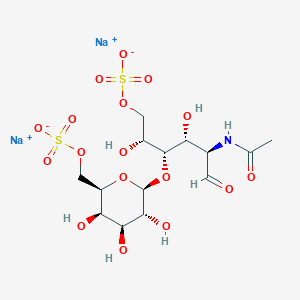
![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)
